Tert-butyl 4-((6-fluoropyridin-3-yl)methyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-((6-fluoropyridin-3-yl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C15H22FN3O2 and its molecular weight is 295.35 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that piperazine derivatives often interact with g protein-coupled receptors (gpcrs), ion channels, or enzymes in the body, which play crucial roles in various biological processes .
Mode of Action
Piperazine derivatives typically work by binding to their target proteins and modulating their activity, which can lead to changes in cellular signaling .
Biochemical Pathways
Depending on the target protein, piperazine derivatives can influence a variety of biochemical pathways, including signal transduction, neurotransmission, and metabolic processes .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound greatly influence its bioavailability and therapeutic efficacy .
Result of Action
Typically, the result of action of a compound depends on its interaction with its target protein and the subsequent changes in cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound .
Properties
IUPAC Name |
tert-butyl 4-[(6-fluoropyridin-3-yl)methyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)11-12-4-5-13(16)17-10-12/h4-5,10H,6-9,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDOWZZQVRBAFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CN=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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